2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide
Description
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the 1-position, a 4-oxo moiety, and a naphthalen-1-yl acetamide substituent at the 5-position.
Synthetically, analogous pyrazolo[3,4-d]pyrimidines are typically prepared via cyclocondensation reactions of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazolo-pyrimidine cores. For example, describes a method using (naphthalen-1-yl)hydrazine hydrochloride to introduce aromatic substituents .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,3)26-19-16(11-23-26)20(28)25(13-22-19)12-18(27)24-17-10-6-8-14-7-4-5-9-15(14)17/h4-11,13H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGTMKFGPHALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities. Pyrazolo derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.
Molecular Formula: C₁₈H₁₈N₄O₂
Molecular Weight: 342.36 g/mol
CAS Number: 899995-28-9
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their interaction with various molecular targets. The compound's unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways associated with various diseases.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. They inhibit key pathways involved in cancer cell proliferation and survival:
- Targeted Inhibition: Compounds like this compound have shown efficacy against BRAF(V600E) and EGFR pathways, crucial in many cancers .
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated that pyrazole derivatives exhibit good inhibitory activity against cancer cell lines. |
| PMC7115492 (2014) | Reviewed various pyrazole derivatives as anticancer agents with promising results in vitro and in vivo. |
Anti-inflammatory Activity
In addition to antitumor effects, this compound is also noted for its anti-inflammatory properties. Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX:
- Mechanism: The inhibition of these pathways can reduce inflammation and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been documented extensively:
- Broad Spectrum: Studies indicate that these compounds exhibit activity against a range of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective inhibition observed in vitro |
| Escherichia coli | Significant antibacterial activity reported |
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives:
-
Antitumor Efficacy in Mice Models:
- A study demonstrated that a similar pyrazolo derivative significantly reduced tumor size in xenograft models by targeting the EGFR signaling pathway.
-
Anti-inflammatory Effects:
- Another research report indicated that treatment with pyrazolo compounds led to a marked decrease in paw edema in rat models of inflammation.
-
Antimicrobial Testing:
- Laboratory tests showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The target compound’s naphthalen-1-yl group increases steric bulk and lipophilicity compared to smaller aryl groups (e.g., 4-nitrophenyl in BG14846) . This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility. Acetamide vs.
Substituent Effects on Physicochemical Properties :
- Melting points for hydrazide derivatives () range from 242–260°C, suggesting high crystallinity due to hydrogen bonding . The target compound’s melting point is unreported but likely influenced by the naphthyl group’s planarity.
- The nitro group in BG14846 introduces strong electron-withdrawing effects, which could alter electronic distribution in the pyrazolo-pyrimidine core compared to the electron-rich naphthalene in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
